molecular formula C13H20N2 B1366273 N,N-Dimethyl-4-(2-piperidinyl)aniline

N,N-Dimethyl-4-(2-piperidinyl)aniline

Cat. No.: B1366273
M. Wt: 204.31 g/mol
InChI Key: QSGXWINHLINQGE-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(2-piperidinyl)aniline is an aniline derivative featuring a dimethylamino group at the para position and a piperidinyl substituent.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

N,N-dimethyl-4-piperidin-2-ylaniline

InChI

InChI=1S/C13H20N2/c1-15(2)12-8-6-11(7-9-12)13-5-3-4-10-14-13/h6-9,13-14H,3-5,10H2,1-2H3

InChI Key

QSGXWINHLINQGE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CCCCN2

Origin of Product

United States

Comparison with Similar Compounds

Substituent-Driven Structural and Electronic Variations

Pyrrolidine vs. Piperidine Analogs
  • N,N-Dimethyl-4-(1-propylpyrrolidin-3-yl)aniline (9e) ():
    • Structure : Replaces piperidine with a pyrrolidine (5-membered ring) and a propyl chain.
    • Synthesis : Palladium-catalyzed hydroarylation yielded 19% as a brown oil.
    • 1H NMR : Signals at δ 7.15 (d, 2H) and 6.71 (d, 2H) for aromatic protons, with shifts influenced by the pyrrolidine ring’s electron-donating effects .
Piperazine and Sulfonamide Derivatives
  • 3-(4-(Sulfonyl)piperazin-1-yl)-4-nitro-N-(pyridin-4-ylmethyl)aniline (): Structure: Incorporates a sulfonamide-piperazine moiety and a nitro group. Electronic Effects: The nitro group (strong electron-withdrawing) contrasts with the dimethylamino group (electron-donating), altering electronic density and reactivity .
Heteroaromatic Substituents
  • N,N-Dimethyl-4-(5-methyl-4H-cyclopenta[b]thiophen-6-yl)aniline ():
    • Structure : Cyclopenta-thiophene substituent introduces aromaticity and π-conjugation.
    • Physical Properties : Molar mass = 255.38 g/mol; yellow solid .
  • N,N-Dimethyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)aniline ():
    • Structure : Triazole ring (electron-deficient) vs. piperidine.
    • Synthesis Yield : 69–72% via copper-catalyzed azide-alkyne cycloaddition .

Optical and Electronic Properties

  • Fluorescence Quantum Yields ():
    Pyrimidoindazol derivatives (e.g., compound 4e ) exhibit ΦF = 0.068, influenced by extended conjugation. Piperidine analogs may show lower fluorescence due to reduced π-system rigidity .
  • Electronic Effects: Electron-donating groups (e.g., dimethylamino, piperidine) enhance aromatic ring electron density, affecting UV-Vis absorption (e.g., λmax shifts in , Table 7). Electron-withdrawing groups (e.g., nitro in ) reduce electron density, altering reactivity in electrophilic substitution .

Physicochemical Properties

Compound Molar Mass (g/mol) Physical State Key Data Reference
N,N-Dimethyl-4-(2-piperidinyl)aniline 204.31* Not reported *Theoretical calculation N/A
N,N-Dimethyl-4-(2-phenyl-1,3-dithian-2-yl)aniline 315.50 Solid CAS 105728-65-2
N,N-Dimethyl-4-(3-phenyl-9H-carbazol-9-yl)aniline 348.44 Solid (13C NMR) δ 150 MHz (acetone-d6)

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